REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([s:7]1)[CH2:8][CH2:9][CH2:10][CH:11]2[NH:12][CH:13]=[O:14].[ClH:15]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([s:7]1)[CH2:8][CH2:9][CH2:10][CH:11]2[NH2:12].[ClH:15]
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Name
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N#Cc1cc2c(s1)CCCC2NC=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc2c(s1)CCCC2NC=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc2c(s1)CCCC2N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |